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Compound of Interest

Compound Name: 7-lodohept-1-yne

Cat. No.: B3194930

An In-depth Technical Guide to 7-lodohept-1-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-lodohept-1-yne is a bifunctional organic compound featuring a terminal alkyne and a primary
alkyl iodide. This unique structural arrangement makes it a versatile building block in organic
synthesis, particularly in the construction of complex molecular architectures. Its utility is
pronounced in medicinal chemistry and materials science, where the orthogonal reactivity of
the alkyne and iodide moieties can be exploited for sequential chemical modifications. This
technical guide provides a comprehensive overview of the key properties, synthesis, and
applications of 7-lodohept-1-yne, with a focus on its role as a molecular linker, particularly in
the development of Proteolysis Targeting Chimeras (PROTACS).

Core Properties of 7-lodohept-1-yne

7-lodohept-1-yne is a valuable reagent for introducing a seven-carbon chain with two distinct
reactive handles. The physical and chemical properties are summarized below.
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Property Value

CAS Number 87462-66-6
Molecular Formula C7H1al

Molecular Weight 222.07 g/mol
IUPAC Name 7-iodohept-1-yne
Canonical SMILES C#CCcCcCcCcCcCl

Synthesis of 7-lodohept-1-yne

The synthesis of 7-lodohept-1-yne can be achieved through several routes. A common and
effective method involves a two-step process starting from a commercially available precursor,
such as 6-heptyn-1-ol, or by functional group transformation from a more readily available
haloalkane, like 7-bromohept-1-yne, via a Finkelstein reaction.

Experimental Protocol: Synthesis via Finkelstein
Reaction

This protocol details the conversion of 7-bromohept-1-yne to 7-lodohept-1-yne. The
Finkelstein reaction is an equilibrium process driven to completion by the precipitation of the
less soluble sodium bromide in acetone.

Materials:

7-Bromohept-1-yne

Sodium iodide (Nal)

Acetone (anhydrous)

Diethyl ether

Saturated aqueous sodium thiosulfate (Na2S20s3) solution

Brine (saturated aqueous NaCl solution)
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e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

¢ Round-bottom flask

o Reflux condenser

o Magnetic stirrer and stir bar

e Separatory funnel

e Rotary evaporator

Procedure:

 In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 7-
bromohept-1-yne (1 equivalent) in anhydrous acetone.

e Add sodium iodide (1.5 - 2 equivalents) to the solution.

» Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass
spectrometry (GC-MS).

 After the reaction is complete, allow the mixture to cool to room temperature.

« Remove the acetone using a rotary evaporator.

» Partition the residue between diethyl ether and water.

o Wash the organic layer with saturated aqueous sodium thiosulfate solution to remove any
residual iodine, followed by a wash with brine.

e Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude 7-lodohept-1-yne.

e The product can be further purified by column chromatography on silica gel or by vacuum
distillation.
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Spectroscopic Characterization

The structural identity and purity of 7-lodohept-1-yne can be confirmed using various
spectroscopic techniques. The expected data is presented below, based on the analysis of
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR 13C NMR
Proton Assignment o (ppm)
=C-H ~1.9-2.1(t)
-CHa2-C= ~2.1-2.3 (td)
-CH2-CHa-l ~3.1-3.3(t)
Internal -CHa- ~1.4-1.9 (m)

Note: Chemical shifts () are reported in parts per million (ppm) relative to tetramethylsilane
(TMS). Multiplicities are denoted as t (triplet), td (triplet of doublets), and m (multiplet).

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Functional Group Assignment
~3300 =C-H stretch (terminal alkyne)
~2930, ~2860 C-H stretch (alkane)

~2120 C=C stretch (terminal alkyne)
~1220 C-I stretch

Mass Spectrometry (MS)
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miz Fragmentation
222 [M]* (Molecular ion)
95 [M-I]*

127 [

Applications in Drug Discovery and Organic
Synthesis

The bifunctional nature of 7-lodohept-1-yne makes it a highly valuable linker molecule in the
synthesis of complex organic molecules, particularly in the field of drug discovery.

PROTAC Synthesis

PROTACSs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin
ligase, leading to the ubiquitination and subsequent degradation of the target protein. 7-
lodohept-1-yne can serve as a versatile linker to connect the target protein-binding ligand and
the E3 ligase-binding ligand.

The workflow for synthesizing a PROTAC using 7-lodohept-1-yne as a linker typically involves
two key steps:

e Sonogashira Coupling: The terminal alkyne of 7-lodohept-1-yne can be coupled with an aryl
or vinyl halide-functionalized E3 ligase ligand using a palladium-copper catalyst system.

e Nucleophilic Substitution: The primary iodide of the resulting intermediate can then be
displaced by a nucleophilic group on the target protein-binding ligand to form the final
PROTAC.
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Step 1: Sonogashira Coupling

E3 Ligase Ligand
(with Aryl Halide)

7-Todohept-1-yne Coupled Intermediate
Base

Step 2: Nucleophilic Substitution

Target Protein Ligand .
(with Nucleophile) R 9o e

Click to download full resolution via product page
PROTAC Synthesis Workflow

Click Chemistry

The terminal alkyne of 7-lodohept-1-yne can readily participate in copper-catalyzed azide-
alkyne cycloaddition (CuUAAC) reactions, a cornerstone of "click chemistry." This allows for the
efficient and specific formation of a stable triazole linkage with an azide-functionalized

molecule.

Synthetic Pathway of 7-lodohept-1-yne

The following diagram illustrates a common synthetic route to 7-lodohept-1-yne from 6-

heptyn-1-ol.

PPhs, CBra Nal, Acetone

6-Heptyn-1-ol (Appel Reaction) 7—Br0mohept—1—yna (Finkelstein Reaction) 7-lodohept-1-yne
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Synthetic Pathway to 7-lodohept-1-yne

Safety and Handling

7-lodohept-1-yne should be handled with appropriate personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated fume
hood. Alkyl iodides can be lachrymatory and are generally more reactive than their chloro and
bromo analogs. Store in a cool, dry, and dark place.

Conclusion

7-lodohept-1-yne is a versatile and valuable bifunctional building block in organic synthesis. Its
orthogonal reactivity allows for the strategic and efficient construction of complex molecules,
making it a key tool for researchers in medicinal chemistry, drug discovery, and materials
science. The protocols and data presented in this guide provide a foundation for the successful
application of 7-lodohept-1-yne in various synthetic endeavors.

 To cite this document: BenchChem. [7-lodohept-1-yne CAS number and molecular weight].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3194930#7-iodohept-1-yne-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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